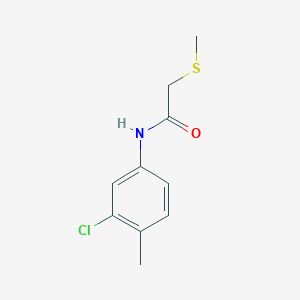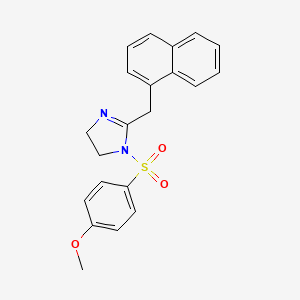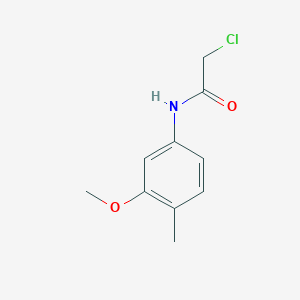
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide, also known as CMMSA, is an organic compound with the chemical formula C11H13ClNO2S. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to exert its therapeutic effects through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide and to investigate its potential as a treatment for other neurological disorders. Finally, research is needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide in human clinical trials.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methylsulfanylacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is purified through recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been investigated for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWOHJOQYJXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)

![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)

